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molecular formula C10H11NO3 B1640398 Ethyl 4-acetylpicolinate CAS No. 135450-67-8

Ethyl 4-acetylpicolinate

Cat. No. B1640398
M. Wt: 193.2 g/mol
InChI Key: LHZOLNKTOSTVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05371097

Procedure details

30% Hydrogen peroxide (130 ml) was added to ethyl pyruvate (216 g) at -5° to 5° C. with stirring. This solution was then added to a mixture of 4-acetylpyridine (15.0 g), concentrated sulfuric acid (12.4 g), ferrous sulfate heptahydrate (345 g), dichloromethane (1.5 l) and water (100 ml) at the same temperature with stirring. After further stirring for 30 minutes, the resulting organic layer was separated. The solution was washed with aqueous sodium sulfite and then water, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by silica gel column chromatography by eluting with a mixture of ethyl acetate and toluene (1:20) to give ethyl 4-acetyl-2-pyridinecarboxylate (5.79 g).
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
345 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OO.[C:3]([O:8][CH2:9][CH3:10])(=[O:7])[C:4]([CH3:6])=O.[C:11]([C:14]1C=C[N:17]=[CH:16][CH:15]=1)(=[O:13])[CH3:12].S(=O)(=O)(O)O>O.ClCCl>[C:11]([C:14]1[CH:15]=[CH:16][N:17]=[C:4]([C:3]([O:8][CH2:9][CH3:10])=[O:7])[CH:6]=1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
130 mL
Type
reactant
Smiles
OO
Name
Quantity
216 g
Type
reactant
Smiles
C(C(=O)C)(=O)OCC
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)C1=CC=NC=C1
Name
Quantity
12.4 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
ferrous sulfate heptahydrate
Quantity
345 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
1.5 L
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
After further stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the resulting organic layer was separated
WASH
Type
WASH
Details
The solution was washed with aqueous sodium sulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
by eluting with a mixture of ethyl acetate and toluene (1:20)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC(=NC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.79 g
YIELD: CALCULATEDPERCENTYIELD 24.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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